
Coumarin-d4
Overview
Description
Coumarin-d4 is a deuterated form of coumarin, a naturally occurring organic compound characterized by a benzene ring fused to an α-pyrone ring. The deuterium atoms replace the hydrogen atoms in the coumarin molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Coumarin itself is known for its pleasant aroma and is found in many plants. It has diverse applications in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Coumarin-d4, a deuterated compound of Coumarin , is a highly promising pharmacophore for the development of novel anticancer drugs . It primarily targets Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
The unique chemical structure of Coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . As a fluorophore, it plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
The biosynthesis of Coumarin involves several key genes and intermediate metabolites . One of the key genes, S8H, is involved in the hydroxylation at the C-8 position of scopoletin to yield fraxetin . This process is part of the larger coumarin biosynthesis pathway, which is crucial for the production of coumarin and its derivatives .
Pharmacokinetics
Upon oral ingestion of Coumarin, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Coumarin are still under investigation .
Result of Action
Coumarin and its derivatives have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also shown potential in treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
The action, efficacy, and stability of Coumarin can be influenced by various environmental factors. For instance, the fluorescence behavior of Coumarin, characterized by its distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, is exhibited upon excitation with ultraviolet (UV) light . This intrinsic property has propelled Coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Analysis
Biochemical Properties
Coumarin-d4 plays a significant role in biochemical reactions due to its structural similarity to natural coumarin. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cytochrome P450, particularly CYP2E1, which is involved in its metabolism . This compound undergoes hydroxylation and other modifications catalyzed by these enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the metabolic fate of coumarin and its derivatives in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, coumarin derivatives, including this compound, have cytotoxic and cytostatic effects on cancer cell lines such as Hep2, A549, and MCF7 . These effects include inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle phases. This compound’s impact on cellular metabolism is also significant, as it can alter the metabolic flux and levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of reactive metabolites . These metabolites can interact with cellular components, causing oxidative stress and triggering apoptotic pathways. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by various factors, including the presence of metabolic enzymes and environmental conditions . Studies have shown that repeated administration of this compound can lead to changes in its pharmacokinetics and subcellular localization of CYP2E1, contributing to resistance to coumarin-induced hepatic necrosis . Long-term effects on cellular function have also been observed, including bile duct damage and reduced hepatocellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and bile duct damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . It undergoes hydroxylation and other modifications, leading to the formation of metabolites such as melilotic acid and 2,3-dihydroxyphenylpropionic acid . These metabolic pathways are crucial for understanding the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its exudation and distribution . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound can accumulate within the endoplasmic reticulum of hepatocytes after repeated administration . This localization is influenced by changes in the subcellular distribution of CYP2E1 and other enzymes involved in its metabolism. The targeting signals and post-translational modifications of this compound direct it to specific compartments, impacting its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-d4 typically involves the deuteration of coumarin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Another method involves the use of deuterated reagents in the synthesis of coumarin. For example, starting with deuterated salicylaldehyde and ethyl acetoacetate, the Pechmann condensation can be employed to synthesize this compound. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process. Additionally, the purification of this compound involves techniques such as distillation, crystallization, and chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Coumarin-d4 undergoes various chemical reactions similar to non-deuterated coumarin. These include:
Oxidation: this compound can be oxidized to form 7-hydroxythis compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of this compound, leading to the formation of various substituted coumarin derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 7-Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Various halogenated this compound derivatives
Scientific Research Applications
Coumarin-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy due to its deuterium atoms, which provide distinct signals.
Biology: Employed in the study of metabolic pathways and enzyme kinetics involving coumarin derivatives.
Medicine: Investigated for its potential therapeutic properties, including anticoagulant and anti-inflammatory effects.
Industry: Utilized in the synthesis of fluorescent dyes and as a precursor for the production of other coumarin derivatives.
Comparison with Similar Compounds
Coumarin-d4 can be compared with other deuterated and non-deuterated coumarin derivatives:
Coumarin: The non-deuterated form, widely used in perfumery and as a flavoring agent.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced fluorescence properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant medication.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which make it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. The deuterium atoms provide distinct signals that help in the precise analysis of complex molecules.
Similar Compounds
Dihydrocoumarin: A reduced form of coumarin with different chemical properties.
Esculetin: A naturally occurring coumarin derivative with antioxidant properties.
Scopoletin: Another naturally occurring coumarin with anti-inflammatory and antimicrobial activities.
Properties
IUPAC Name |
5,6,7,8-tetradeuteriochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHJZDHTFUPRJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CC(=O)O2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718717 | |
Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185056-83-1 | |
Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-one-5,6,7,8-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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